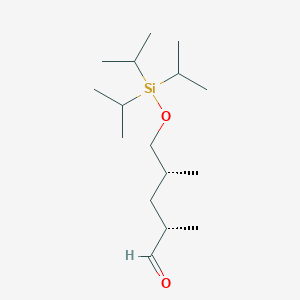
4,8-Dimethyltrideca-2,7,11-trien-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyltrideca-2,7,11-trien-4-OL is an organic compound with the molecular formula C15H26O. It is a colorless liquid known for its distinctive woody odor. This compound is a member of the triene family, characterized by the presence of three double bonds in its structure. It is used in various applications, including perfumery and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,8-Dimethyltrideca-2,7,11-trien-4-OL can be synthesized through the condensation of citral with 2-pentanone in the presence of bases. This reaction yields 8,12-dimethyltrideca-5,7,11-trien-4-one, which is then cyclized and hydrogenated to produce the desired compound . Another method involves starting with α-cyclocitral, which is hydrogenated to form 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide, followed by hydrogenation using nickel-copper chromite as a catalyst .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyltrideca-2,7,11-trien-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or nickel-copper chromite.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,8-Dimethyltrideca-2,7,11-trien-4-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances and as a component in various industrial products.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyltrideca-2,7,11-trien-4-OL involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of multiple double bonds allows it to participate in various chemical reactions, influencing its biological and chemical properties.
Comparaison Avec Des Composés Similaires
4,8-Dimethyltrideca-2,7,11-trien-4-OL can be compared with other similar compounds such as:
4,8,12-Trimethyl-1,3,7,11-tridecatetraene: Another triene compound with similar structural features but different chemical properties.
8,12-Dimethyltrideca-5,7,11-trien-4-one: An intermediate in the synthesis of this compound.
2,2,6-Trimethylcyclohexane carboxaldehyde: A precursor in one of the synthetic routes for this compound.
The uniqueness of this compound lies in its specific structure and the presence of multiple double bonds, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
875112-95-1 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
4,8-dimethyltrideca-2,7,11-trien-4-ol |
InChI |
InChI=1S/C15H26O/c1-5-7-8-10-14(3)11-9-13-15(4,16)12-6-2/h5-7,11-12,16H,8-10,13H2,1-4H3 |
Clé InChI |
VMIPPFNLEOIUPL-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC(=CCCC(C)(C=CC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)



![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)




![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)
